N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that contains sulfur and oxygen atoms in a 1,4 relationship within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the reaction of 4-bromobenzyl 2-phenylethynyl sulfone with benzaldehyde under basic conditions. The reaction is carried out using n-butyllithium (nBuLi) as a base, which facilitates the cyclization process to form the desired oxathiine ring . The reaction is performed on a 0.9 mmol scale and yields the product as a white solid with a melting point of 193.5–194.2 °C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a potential candidate for drug development and biological studies.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with sulfur- and oxygen-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide include:
- 2,6-Diphenyl-3-(4-bromophenyl)-2,3-dihydro-1,4-oxathiin S,S-dioxide
- (3aS,6R,6aR*)-3-(4-Bromophenyl)-6а-methyl-6-nitro-3а,5,6,6а-tetrahydro-1Н-thieno[3,2-c]pyrazole 4,4-dioxide**
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of both sulfur and oxygen atoms in the heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H14BrNO4S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14BrNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |
InChI Key |
FJQBDVDJDGCTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.